molecular formula C21H26N2O4S B2552831 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 887862-30-8

4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2552831
CAS No.: 887862-30-8
M. Wt: 402.51
InChI Key: OZMUNHUIXWVMCO-UHFFFAOYSA-N
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Description

4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a benzamide derivative characterized by an ethoxy-substituted benzoyl core linked to a tosylated pyrrolidinylmethyl moiety. The tosyl (p-toluenesulfonyl) group enhances steric bulk and may influence metabolic stability, while the ethoxy group on the benzene ring contributes to lipophilicity.

Properties

IUPAC Name

4-ethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-27-19-10-8-17(9-11-19)21(24)22-15-18-5-4-14-23(18)28(25,26)20-12-6-16(2)7-13-20/h6-13,18H,3-5,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMUNHUIXWVMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine moiety: This can be achieved by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine to form 1-tosylpyrrolidine.

    Attachment of the benzamide core: The 1-tosylpyrrolidine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the interactions of benzamide derivatives with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to enzymes or receptors, modulating their activity. The ethoxy group and tosylated pyrrolidine moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s uniqueness lies in the combination of its ethoxybenzamide core and tosyl-protected pyrrolidine side chain. Below is a comparison with key analogs:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide Benzamide Ethoxy, Tosyl-pyrrolidinylmethyl Hypothesized enzyme/receptor modulation
4-Isopropoxy-N-[2-(pyrrolidin-1-yl)phenyl]benzamide Benzamide Isopropoxy, Pyrrolidinylphenyl Not explicitly stated; structural analog
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) Benzamide Ethoxy, Morpholinylmethyl, Fluorobenzyl Gastrokinetic agent (prokinetic activity)
[18F]CFPyPB (2,4-dichloro-N-((1-(propylsulfonyl)-4-(6-fluoropyridin-2-yl)piperidin-4-yl)methyl)benzamide) Benzamide Dichloro, Sulfonyl-piperidinylmethyl Glycine transport inhibitor (CNS applications)
2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidin-2-yl)methyl)benzamide Benzamide Trifluoroethoxy, Piperidinylmethyl Process impurity in Flecainide synthesis

Key Observations :

  • Tosyl vs. Sulfonyl Groups : The tosyl group in the target compound differs from the sulfonyl group in [18F]CFPyPB, which may alter receptor binding affinity or metabolic pathways .
  • Ethoxy vs. Alkoxy Substituents : Ethoxy (target compound) and isopropoxy () groups modulate lipophilicity, impacting solubility and membrane permeability .
  • Pyrrolidine vs.

Pharmacological and Physicochemical Properties

  • Biological Activity : While AS-4370 () exhibits gastrokinetic activity via serotonin receptor modulation, the target compound’s tosyl-pyrrolidine moiety may favor different targets, such as kinases or proteases .
  • Solubility and Melting Points: Ethoxy-substituted benzamides (e.g., Rip-B in ) have melting points near 96°C, suggesting the target compound may share similar thermal stability . The tosyl group may reduce aqueous solubility compared to non-sulfonylated analogs .

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